molecular formula C14H16N4O2 B7568702 N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide

N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide

Cat. No. B7568702
M. Wt: 272.30 g/mol
InChI Key: FBSZVHBRFWNOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has been synthesized and studied for its potential application in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

The mechanism of action of N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide involves its interaction with specific proteins and receptors in the body. In neuroscience, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to bind to GABA receptors and modulate their activity, resulting in the regulation of neuronal excitability. In cancer research, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to inhibit the activity of specific proteins involved in cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In neuroscience, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to modulate the activity of GABA receptors, leading to the regulation of neuronal excitability. In cancer research, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to inhibit the activity of specific proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide, including the development of new drugs based on its structure and mechanism of action, as well as further investigation of its potential therapeutic applications in various fields. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide, as well as its potential side effects and toxicity.

Synthesis Methods

N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxypyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with methylamine and 2-chloro-3-pyridinecarboxaldehyde. The resulting product is then purified using column chromatography to obtain N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide in its pure form.

Scientific Research Applications

N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been studied for its potential application in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In cancer research, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been studied for its potential to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-15-13-11(4-3-6-17-13)14(19)18-9-10-5-7-16-12(8-10)20-2/h3-8H,9H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSZVHBRFWNOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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